![molecular formula C21H21ClN2O3 B2424346 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851407-51-7](/img/structure/B2424346.png)

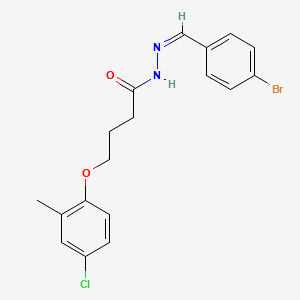

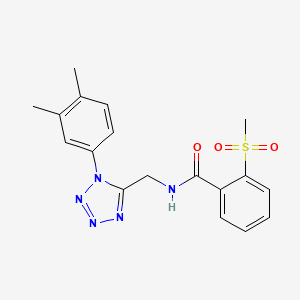

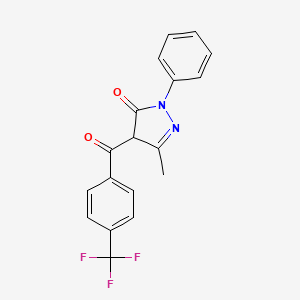

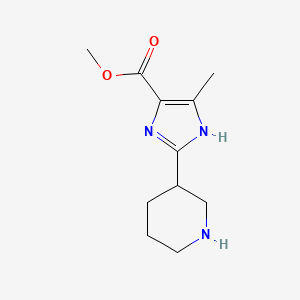

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, also known as CpdA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CpdA belongs to the class of compounds known as glucocorticoid receptor modulators (GRMs), which are designed to selectively target the glucocorticoid receptor (GR) and modulate its activity.

Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

A theoretical study explored the inhibition efficiencies of some quinoxalines, including related compounds, as corrosion inhibitors of copper in nitric acid. Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed to determine the relationship between molecular structure and inhibition efficiency, revealing that these compounds could offer significant protection against corrosion, which could be applied in industrial settings (Zarrouk et al., 2014).

Structural Orientation and Coordination

Research on the structural orientation of amide derivatives, including quinoline-based compounds, has shown their ability to form specific geometrical shapes like tweezers and channels through self-assembly. This property could be utilized in designing molecular containers or channels for nanotechnology applications (Kalita & Baruah, 2010).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications against viral diseases such as Japanese encephalitis. This points to a broader research interest in quinoline derivatives for antiviral therapies (Ghosh et al., 2008).

Antitubercular Agents

Studies on 2-(quinolin-4-yloxy)acetamides have shown them to be potent in vitro inhibitors of Mycobacterium tuberculosis growth, including against drug-resistant strains. These findings highlight the potential for developing new antitubercular agents from quinoline derivatives, indicating their importance in addressing global health issues like tuberculosis (Pissinate et al., 2016).

Mechanism of Action

Target of Action

AKOS024587281, also known as AB00669699-01 or 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, is a compound with a complex structure and function. The primary target of this compound is the voltage-dependent anion channel (VDAC) . VDAC is a key player in controlling the passage of metabolites across the mitochondrial membrane and is involved in apoptosis regulation .

Mode of Action

AKOS024587281 acts as a VDAC inhibitor , reducing the channel’s conductance . It inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The interaction of AKOS024587281 with its target leads to changes in the mitochondrial function, affecting the cell’s energy production and survival .

Biochemical Pathways

mitochondrial function and apoptosis . By inhibiting VDAC, AKOS024587281 can potentially disrupt the balance of metabolites in the mitochondria, affecting energy production pathways. It may also interfere with apoptosis pathways by preventing the release of cytochrome C, a key player in the initiation of programmed cell death .

Result of Action

The molecular and cellular effects of AKOS024587281’s action are primarily related to its role as a VDAC inhibitor. By inhibiting VDAC, AKOS024587281 can affect the balance of metabolites in the mitochondria, potentially disrupting energy production. It can also prevent the release of cytochrome C from the mitochondria, thereby inhibiting the initiation of apoptosis . These effects can influence cell survival and function.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-13-3-4-15-11-16(21(26)24-20(15)14(13)2)9-10-23-19(25)12-27-18-7-5-17(22)6-8-18/h3-8,11H,9-10,12H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMSVXNUAWSYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B2424270.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2424277.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)

![Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2424285.png)